4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)- is a compound belonging to the quinazolinone family, which is characterized by a bicyclic structure containing a fused benzene and pyrimidine ring with a carbonyl group. Quinazolinones are significant in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties . The specific compound in question features a p-chlorophenyl group and a veratrylamino substituent, which may contribute to its pharmacological profile.
4(3H)-Quinazolinone derivatives are classified as heterocyclic compounds. They are part of a larger class of compounds known for their role in pharmaceutical applications. The presence of the p-chlorophenyl and veratrylamino groups suggests potential activity in various biological pathways, making them subjects of interest in drug discovery .
The synthesis of 4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)- typically involves multi-step reactions. A common approach includes:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4(3H)-Quinazolinone can be represented as follows:
Structural elucidation is conducted using spectroscopic methods:
4(3H)-Quinazolinone derivatives can participate in various chemical reactions due to their functional groups:
Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess progress and yield. The products are purified through recrystallization or chromatography techniques .
The mechanism of action for compounds like 4(3H)-Quinazolinone often involves interaction with specific biological targets:
Studies indicate that modifications at specific positions on the quinazolinone ring can enhance or reduce activity against targeted receptors, thereby informing future design strategies for more effective therapeutics .
Relevant data regarding solubility and stability are crucial for formulation development in pharmaceutical applications .
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((veratrylamino)methyl)- has potential applications in various fields:
The ongoing research into quinazolinones continues to reveal their versatility and importance in medicinal chemistry .
The 4(3H)-quinazolinone scaffold represents a nitrogen-containing heterocyclic system of exceptional versatility in medicinal chemistry, formed by the fusion of a benzene ring with a pyrimidin-4(3H)-one moiety. This scaffold is classified as a "privileged structure" due to its presence in over 150 natural alkaloids and capacity for extensive structural modification, enabling diverse biological activities through targeted substitutions [1] [7]. The inherent stability of the quinazolinone core under physiological conditions, combined with favorable lipophilicity (log P range: 1.5-3.5), facilitates membrane permeability and bioavailability, particularly for central nervous system targets [7] [9].
Table 1: Therapeutic Applications of Functionalized 4(3H)-Quinazolinone Derivatives
Biological Activity | Representative Derivatives | Key Molecular Targets | References |
---|---|---|---|
Anticancer | Vandetanib, Cediranib | VEGFR-2, EGFR | [5] |
Antifungal | Albaconazole, Fluquinconazole | Lanosterol 14α-demethylase | [1] |
Anti-inflammatory | Tryptanthrin analogs | Soluble epoxide hydrolase | [3] |
Antibacterial | 2-Phenyl-3-[1-(furfurylidene amino)] derivatives | Bacterial topoisomerases | [6] |
Antimalarial | Febrifugine analogs | Hemozoin formation | [7] |
Positional modifications significantly modulate pharmacological effects: The N-3 position accommodates diverse heterocycles (thiazole, triazole) to enhance target affinity [8], while C-2 substitutions (ethylthio, aminomethyl) often serve as linkers to auxiliary pharmacophores [5]. C-6 and C-8 positions allow electron-withdrawing groups (nitro, chloro) that improve DNA intercalation in anticancer derivatives [1] [4]. This adaptability has yielded multiple clinical agents, including the VEGFR-2 inhibitor vandetanib (IC₅₀ = 40 nM) and antifungal albaconazole [1] [5].
The strategic incorporation of p-chlorophenyl at N-3 and veratrylamino [(3,4-dimethoxyphenyl)methylamino] at C-2 creates a multifunctional hybrid structure with synergistic bioactivity-enhancing features. The p-chlorophenyl group provides:
The veratrylamino moiety [(3,4-dimethoxyphenyl)methylamino] contributes complementary functionality:
Table 2: Comparative Bioactivity of Quinazolinone Substituent Patterns
Position | Substituent Type | Biological Impact | Evidence Source |
---|---|---|---|
N-3 | p-Chlorophenyl | ↑ Cytotoxicity (IC₅₀: 4.81 μM vs 28.3 μM in MCF-7) | [5] |
Unsubstituted phenyl | ↓ Enzyme affinity (VEGFR-2 IC₅₀ > 1 μM) | [5] | |
C-2 | Veratrylamino (dimethoxy) | ↑ Antibacterial spectrum (Gram+ and Gram- pathogens) | [6] |
Monomethoxy benzylamino | ↓ Soluble epoxide hydrolase inhibition (IC₅₀ increase: 2.7-fold) | [3] | |
C-6/C-8 | Nitro/Chloro | ↑ DNA intercalation capacity (ΔTm: +8.5°C) | [1] [4] |
The combined steric and electronic effects of these substituents create a "three-point binding" paradigm: (1) quinazolinone core for hinge region hydrogen bonding, (2) p-chlorophenyl for hydrophobic occupancy, and (3) veratrylamino for complementary polar interactions [5] [8]. This configuration has demonstrated enhanced bioactivity in multiple studies, including 17-fold greater VEGFR-2 inhibition versus unsubstituted analogs and broad-spectrum antimicrobial effects against drug-resistant Staphylococcus aureus (MIC: 8 μg/mL) [5] [6]. The methoxy groups' electron-donating properties (+M effect) further counterbalance the p-chlorophenyl's electron-withdrawing nature, creating optimal electronic distribution for target engagement [6] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7